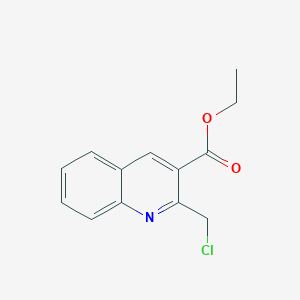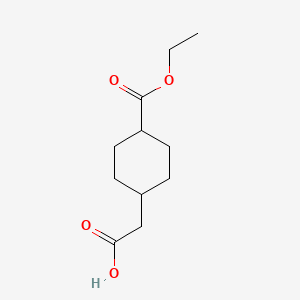
Ethyl 2-(chloromethyl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(chloromethyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H12ClNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a quinoline ring, a chloromethyl group, and an ethyl ester group, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Mode of Action
It is known to interact with nitro-explosives, such as TNT, HNS, and HMX, which lack electrons in their molecular structures . This interaction involves electron transfer, leading to a decrease in fluorescence intensity .
Biochemical Pathways
It has been used in the synthesis of novel quinoline-based isoindolin-l-ones . These compounds have been found to possess potent pharmacological properties, such as anti-ulcer, anti-tubercular, antimalarial, antimicrobial, and anticancer activities .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Ethyl 2-(chloromethyl)quinoline-3-carboxylate is currently unknown .
Result of Action
It has been observed that the fluorescence intensity of this compound decreases with the increasing concentration of tnt .
Action Environment
It is known that the fluorescence property of this compound was investigated in different solvents, including chloroform, acetone, and ethanol . The results showed that with the increase of solvent polarity, the bathochromic shift of the emission maximum wavelength becomes more remarkable .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(chloromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(halogenmethyl)quinoline-3-carboxylates with appropriate reagents. For instance, the Williamson reaction can be employed, where ethyl 2-(halogenmethyl)quinoline-3-carboxylates react with 8-hydroxyquinolines in the presence of potassium carbonate in acetonitrile . Another method involves the use of molecular iodine as a catalyst in ethanol, providing a mild and efficient route for the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-3-carboxylic acid derivatives or reduction to form corresponding alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Potassium Carbonate: Used in the Williamson reaction for the substitution of the halogenmethyl group.
Molecular Iodine: Acts as a catalyst in ethanol for the synthesis of quinoline derivatives.
Acetonitrile: Commonly used as a solvent in various reactions involving this compound.
Major Products Formed
The major products formed from the reactions of this compound include substituted quinoline derivatives, quinoline-3-carboxylic acids, and quinoline-based alcohols.
Scientific Research Applications
Ethyl 2-(chloromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)quinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(bromomethyl)quinoline-3-carboxylate: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl 2-(iodomethyl)quinoline-3-carboxylate: Contains an iodomethyl group, which can lead to different reactivity and applications.
Ethyl 2-(methyl)quinoline-3-carboxylate: Lacks the halogen group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNOJJRGRJQERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2686976.png)
![N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide](/img/structure/B2686977.png)
![8-(furan-2-carbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2686978.png)
![N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)
![N'-(2,4-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2686983.png)
![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2686987.png)


![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2686991.png)


![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)

